molecular formula C29H46O8 B1245097 2-O-Acetyl-20-hydroxyecdysone

2-O-Acetyl-20-hydroxyecdysone

Cat. No.: B1245097
M. Wt: 522.7 g/mol
InChI Key: TXLUXHSVMYTTCI-FORVDKSSSA-N
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Description

2-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysone steroid hormone found in both plants and animals. It is a derivative of 20-hydroxyecdysone, which plays a crucial role in the molting and metamorphosis of insects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group at the 2-position .

Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources such as Cyanotis arachnoidea. The extracted 20-hydroxyecdysone is then subjected to acetylation under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-O-Acetyl-20-hydroxyecdysone has a wide range of scientific research applications:

Mechanism of Action

2-O-Acetyl-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding activates the transcription of specific genes that regulate growth, development, and metabolism in insects. In mammals, the compound has been shown to activate the Mas1 receptor, a key component of the renin-angiotensin system, leading to various beneficial effects such as improved glucose homeostasis and reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 2-O-Acetyl-20-hydroxyecdysone is unique due to its acetylation at the 2-position, which can influence its biological activity and stability. This modification may enhance its potential as a therapeutic agent and its effectiveness in various applications compared to its non-acetylated counterparts .

Biological Activity

2-O-Acetyl-20-hydroxyecdysone (2-O-Ac-20E) is a synthetic derivative of the naturally occurring ecdysteroid, 20-hydroxyecdysone (20E). This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 2-position of the 20-hydroxyecdysone structure, enhancing its lipophilicity and potentially altering its biological interactions. The molecular formula is C29H46O8C_{29}H_{46}O_{8}, with a molecular weight of 522.67 g/mol. Its melting point ranges from 218 to 220 °C, and it exhibits a density of approximately 1.26 g/cm³ .

The biological activity of 2-O-Ac-20E is primarily mediated through its interaction with ecdysone receptors, which are nuclear receptors that regulate gene expression related to growth and metabolism in insects. In mammals, it has been shown to activate the Mas1 receptor, influencing glucose homeostasis and exhibiting anti-inflammatory effects .

Key Mechanisms Include:

  • Gene Regulation : Binding to ecdysone receptors activates transcription of genes involved in development and metabolism.
  • Glucose Homeostasis : Enhances insulin sensitivity through pathways such as IRS-1/Akt, promoting GLUT4 and GLUT2 expression .
  • Neuroprotective Effects : Exhibits protective effects against amyloid-β42-induced cytotoxicity by promoting the formation of less toxic fibrils from oligomers .

Biological Activities

Research indicates that 2-O-Ac-20E possesses several notable biological activities:

  • Antitumor Activity : Demonstrated pro-apoptotic effects in various cancer cell lines, including breast cancer .
  • Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in experimental models .
  • Antioxidant Properties : Acts as a scavenger of free radicals, contributing to its protective effects against oxidative stress .
  • Antimicrobial Activity : Exhibits antifungal and antiamoebic properties, with effective concentrations identified through various assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-O-Ac-20E:

  • Study on Antitumor Effects : A study highlighted the compound's ability to induce apoptosis in breast cancer cells through activation of pro-apoptotic pathways .
  • Neuroprotective Study : Research demonstrated that 2-O-Ac-20E reduces amyloid oligomer formation, suggesting its potential in Alzheimer's disease treatment .
  • Network Pharmacology Analysis : Identified multiple therapeutic targets associated with diabetes management through its action on glucose metabolism pathways .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
20-HydroxyecdysoneHydroxyl group at C-20Widely studied for insect development
EcdysoneNo acetyl groupPrecursor to 20-hydroxyecdysone
Polypodine BSimilar steroid structureUnique effects on insect growth
Ajugasterone CHydroxyl groups at multiple positionsExhibits different biological activities

The unique acetylation at the 2-position of 2-O-Ac-20E may enhance its bioavailability and alter interactions with biological targets compared to non-acetylated counterparts like 20-hydroxyecdysone .

Properties

Molecular Formula

C29H46O8

Molecular Weight

522.7 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-15-26(4)17-7-11-27(5)23(28(6,35)24(33)9-10-25(2,3)34)8-12-29(27,36)18(17)13-20(31)19(26)14-21(22)32/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI Key

TXLUXHSVMYTTCI-FORVDKSSSA-N

SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@]4(C3=CC(=O)[C@@H]2C[C@H]1O)O)[C@](C)([C@@H](CCC(C)(C)O)O)O)C)C

Canonical SMILES

CC(=O)OC1CC2(C3CCC4(C(CCC4(C3=CC(=O)C2CC1O)O)C(C)(C(CCC(C)(C)O)O)O)C)C

Synonyms

20-hydroxyecdysone 2-acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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